molecular formula C18H10BrClN2O2S B4968301 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide

Cat. No. B4968301
M. Wt: 433.7 g/mol
InChI Key: FZSREENKTBLSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. BCTC has been widely used in scientific research to study the role of TRPV1 in various physiological and pathological processes.

Mechanism of Action

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and blocking the influx of calcium ions. TRPV1 is expressed in various tissues, including sensory neurons, and is involved in the regulation of pain, thermoregulation, and inflammation. By blocking TRPV1, N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide can modulate these physiological processes.
Biochemical and Physiological Effects
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its analgesic and anti-cancer properties, N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been shown to modulate the release of neurotransmitters, including glutamate and substance P, from sensory neurons. N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide in lab experiments is its high selectivity for TRPV1. This allows researchers to specifically study the role of TRPV1 in various physiological and pathological processes. However, one of the limitations of using N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide in scientific research. One area of interest is the development of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide as a potential analgesic drug for the treatment of chronic pain. Another area of interest is the role of TRPV1 in cancer progression and the potential use of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide as an anti-cancer agent. Additionally, the development of more potent and selective TRPV1 antagonists, based on the structure of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide, is an area of active research.

Synthesis Methods

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide can be synthesized using a multi-step process starting from 5-bromo-2-chlorobenzoic acid and 2-amino-5-bromobenzoxazole. The key step in the synthesis is the coupling of the benzoxazole and thiophene moieties using a palladium-catalyzed cross-coupling reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been used in a wide range of scientific research applications, including pain research, neurobiology, and cancer research. In pain research, N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been shown to block the activation of TRPV1 by capsaicin, which is a potent pain stimulant. This has led to the development of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide as a potential analgesic drug. In neurobiology, N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been used to study the role of TRPV1 in synaptic plasticity and learning and memory. In cancer research, N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer and prostate cancer.

properties

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2O2S/c19-10-3-5-13(20)12(8-10)18-22-14-9-11(4-6-15(14)24-18)21-17(23)16-2-1-7-25-16/h1-9H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSREENKTBLSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide

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